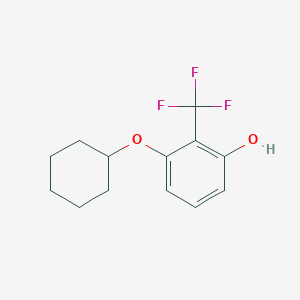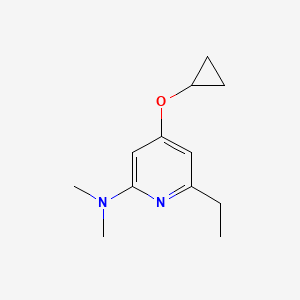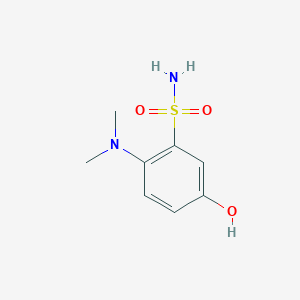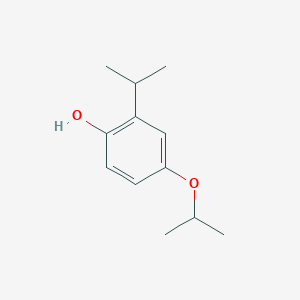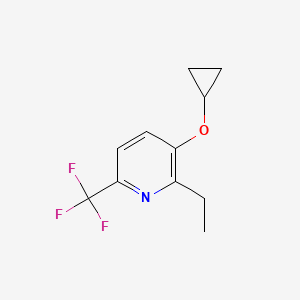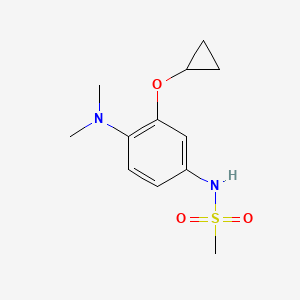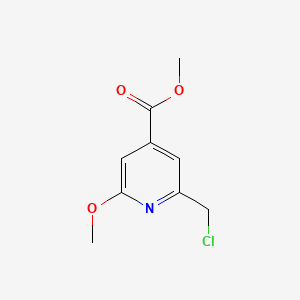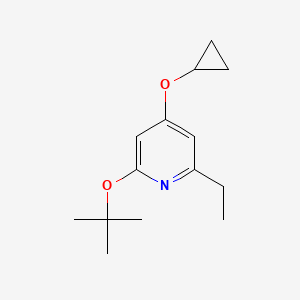
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an acetylamino group, a chlorosulfonyl group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of pyridine to introduce a nitro group at the desired position.
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form the acetylamino derivative.
Chlorosulfonation: Introduction of the chlorosulfonyl group using chlorosulfonic acid.
Esterification: Esterification of the carboxylic acid group to form the final methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetylamino group can be reduced to an amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-6-(chlorosulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(fluorosulfonyl)pyridine-2-carboxylate
Uniqueness
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C9H9ClN2O5S |
|---|---|
Peso molecular |
292.70 g/mol |
Nombre IUPAC |
methyl 4-acetamido-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O5S/c1-5(13)11-6-3-7(9(14)17-2)12-8(4-6)18(10,15)16/h3-4H,1-2H3,(H,11,12,13) |
Clave InChI |
OVIZBSKPGYSCOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


